![molecular formula C8H8N2OS B1443365 [2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine CAS No. 1225634-52-5](/img/structure/B1443365.png)

[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine

説明

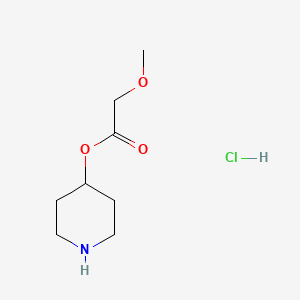

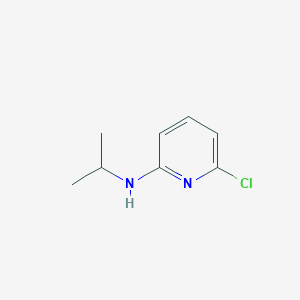

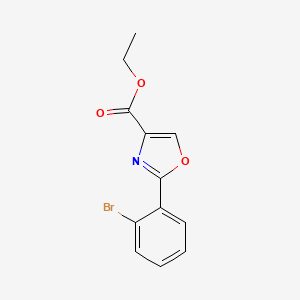

“[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine” is a compound that belongs to the class of organic compounds known as 2-furanilides . It is a heterocyclic compound containing a furan ring . The compound is synthesized through a series of reactions involving the acylation of pyridin-2-amine with furan-2-carbonyl chloride .

Synthesis Analysis

The synthesis of “[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine” involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to give N-(pyridin-2-yl)furan-2-carboxamide . This is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide . The carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield the final product .Molecular Structure Analysis

The molecular structure of “[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine” is characterized by a furan ring that is substituted at the 2-position with an anilide . The thiazolo[3,4-a]benzimidazole group is planar with an r.m.s. deviation of 0.0073 A .Chemical Reactions Analysis

The compound is subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent enters exclusively the 5-position of the furan ring . The alkylation of the compound with methyl iodide leads to the formation of a quaternization product at the pyridine nitrogen atom .科学的研究の応用

Antimicrobial and Anticancer Studies

- Schiff base rare earth metal complexes, including those with 1-(furan-2-yl)methanamine, demonstrated promising antibacterial and anticancer activities. These complexes exhibited biological efficacy in both microbial and cancer cell line assays, with the Pr3+ complex showing significant results (Preethi et al., 2021).

Corrosion Inhibition

- Amino acid compounds, including those with furan-2-yl methanamine, were effective as corrosion inhibitors for N80 steel in acidic environments. These compounds demonstrated mixed-type inhibition and adsorbed onto the steel surface following Langmuir's adsorption isotherm (Yadav et al., 2015).

Synthesis of Thiazine and Oxazine Derivatives

- Furan-2-yl(phenyl)methanol derivatives underwent aza-Piancatelli rearrangement to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, highlighting a method with good yields, high selectivity, and low catalyst loading (Reddy et al., 2012).

Synthesis and Characterization of Metal Complexes

- Palladium and Platinum complexes using Schiff base ligands, including R-(furan-2-yl)methanamine, were synthesized. These complexes showed strong DNA-binding affinity and selective toxicity towards various cancerous cell lines (Mbugua et al., 2020).

Leukotriene Inhibitory and Anticancer Activities

- Derivatives of 2-(2-aminothiazol-4-yl)benzo[b]furan showed inhibitory activity against leukotriene B(4) and growth inhibition in cancer cell lines (Kuramoto et al., 2008).

Enantioselective Synthesis

- The synthesis of (furan-2-yl)(2-arylcyclopropyl)methanamines provided a route to conformationally restricted homophenylalanine analogs (Demir et al., 2004).

将来の方向性

The compound “[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine” and its derivatives could be further explored for their potential biological activities. Given the interesting properties of the compound, future research could focus on its potential applications in various fields, including medicinal chemistry .

特性

IUPAC Name |

[2-(furan-2-yl)-1,3-thiazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c9-4-6-5-12-8(10-6)7-2-1-3-11-7/h1-3,5H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYUKFRLLCUUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=CS2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1443292.png)

![2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B1443293.png)